Lipophilicity Shift Driven by the Branched Pentan-2-yl Side-Chain
Introducing the pentan‑2‑yl substituent on the amide nitrogen substantially elevates predicted lipophilicity compared to simpler N‑alkyl analogs. The target compound exhibits a computed XLogP3 of 3.6 [1], which is >2 log units higher than the N‑methyl parent (5,6‑dichloro‑N‑methylpyridine‑3‑carboxamide, CAS 54127‑62‑7; predicted XLogP3 ≈1.2) . This difference places the target in a lipophilicity range more consistent with blood‑brain‑barrier penetration or membrane‑bound target engagement, while the N‑methyl analog resides in a more polar, peripherally restricted space.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 5,6-Dichloro-N-methylpyridine-3-carboxamide; XLogP3 ≈1.2 |
| Quantified Difference | Δ XLogP3 ≈ +2.4 |
| Conditions | Computed via PubChem/XCHEM algorithm; neutral species |
Why This Matters
A 2.4‑log‑unit lipophilicity gap translates to a roughly 250‑fold difference in octanol/water partitioning, directly impacting membrane permeability, non‑specific protein binding, and assay compatibility; substituting the N‑methyl analog would yield an inappropriately polar compound for assays requiring moderate lipophilicity.
- [1] Kuujia product page. CAS 1155559-51-5: computed XLogP3 = 3.6. View Source
